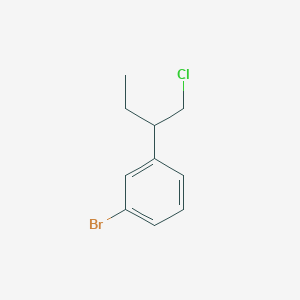
1-Bromo-3-(1-chlorobutan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(1-chlorobutan-2-yl)benzene is an organic compound that belongs to the class of halogenated benzenes. This compound features a benzene ring substituted with a bromine atom at the first position and a 1-chlorobutan-2-yl group at the third position. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-chlorobutan-2-yl)benzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 3-(1-chlorobutan-2-yl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(1-chlorobutan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of the corresponding benzene derivatives with reduced halogen content.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted benzenes.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-3-(1-chlorobutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of halogenated benzene derivatives’ effects on biological systems.
Medicine: Investigated for potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(1-chlorobutan-2-yl)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of intermediates that can further react to form various products. The pathways involved include the formation of sigma complexes and subsequent deprotonation to restore aromaticity .
Comparaison Avec Des Composés Similaires
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-2-chlorobenzene
Comparison: 1-Bromo-3-(1-chlorobutan-2-yl)benzene is unique due to the presence of the 1-chlorobutan-2-yl group, which provides additional reactivity and potential for further functionalization compared to simpler halogenated benzenes. This makes it a valuable intermediate in organic synthesis and research .
Propriétés
Numéro CAS |
1526652-33-4 |
|---|---|
Formule moléculaire |
C10H12BrCl |
Poids moléculaire |
247.56 g/mol |
Nom IUPAC |
1-bromo-3-(1-chlorobutan-2-yl)benzene |
InChI |
InChI=1S/C10H12BrCl/c1-2-8(7-12)9-4-3-5-10(11)6-9/h3-6,8H,2,7H2,1H3 |
Clé InChI |
YDKGIAYOUALFTB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCl)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
![[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
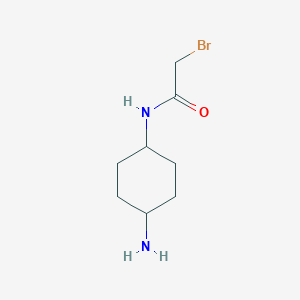
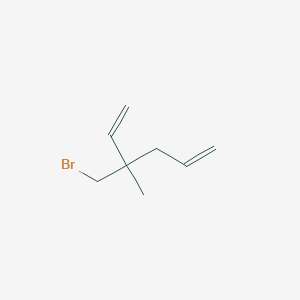
![5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B13187738.png)
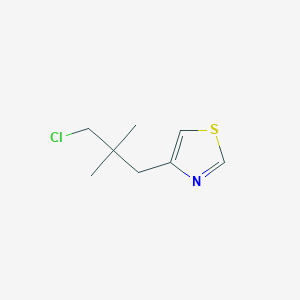
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)

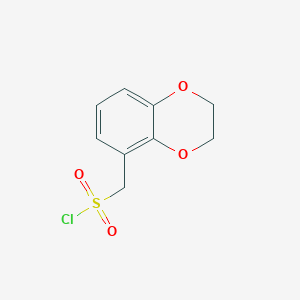
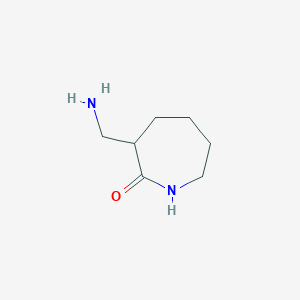
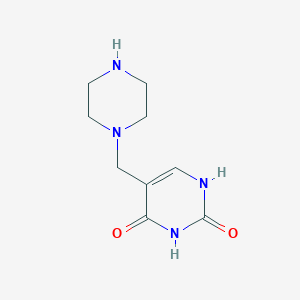
![3-[2-(Chloromethyl)butyl]furan](/img/structure/B13187781.png)
![6-amino-1-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13187786.png)
